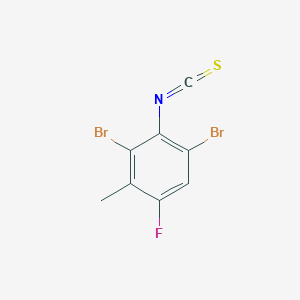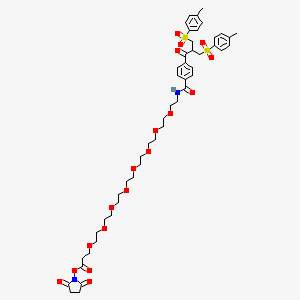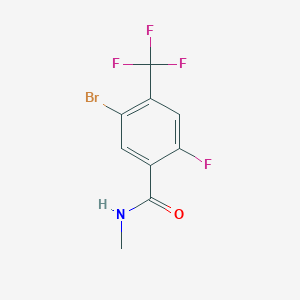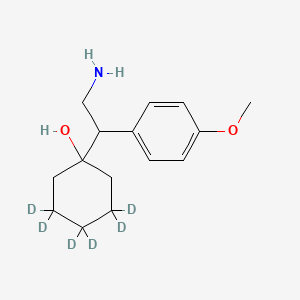
D,L-N,N-Didesmethyl Venlafaxine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-N,N-Didesmethyl Venlafaxine-d6: is a deuterium-labeled metabolite of Venlafaxine. Venlafaxine is a derivative of phenylethylamine, which facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine) and noradrenaline (norepinephrine) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of D,L-N,N-Didesmethyl Venlafaxine-d6 involves the deuterium labeling of Venlafaxine. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the molecular structure of Venlafaxine .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using deuterated reagents under controlled conditions to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : D,L-N,N-Didesmethyl Venlafaxine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Applications De Recherche Scientifique
D,L-N,N-Didesmethyl Venlafaxine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Venlafaxine and its metabolites.
Neurotransmission Research: Helps in understanding the mechanisms of neurotransmission and the role of neuroamines in the central nervous system.
Drug Development: Assists in the development of new antidepressant drugs by providing insights into the metabolic pathways and effects of Venlafaxine.
Mécanisme D'action
D,L-N,N-Didesmethyl Venlafaxine-d6 exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft . This action facilitates neurotransmission and enhances mood regulation. The compound primarily targets the serotonin and noradrenaline transporters and is a weak inhibitor of dopamine reuptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine: Another deuterium-labeled metabolite of Venlafaxine with similar properties.
N-Desmethyl Venlafaxine: A metabolite of Venlafaxine produced by the enzyme CYP3A4.
O-Desmethyl Venlafaxine: A major metabolite of Venlafaxine produced by the enzyme CYP2D6.
Uniqueness: : D,L-N,N-Didesmethyl Venlafaxine-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolic pathways .
Propriétés
Numéro CAS |
1020719-37-2 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
1-[2-amino-1-(4-methoxyphenyl)ethyl]-3,3,4,4,5,5-hexadeuteriocyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3/i2D2,3D2,4D2 |
Clé InChI |
SUQHIQRIIBKNOR-PWDWWLAZSA-N |
SMILES isomérique |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN)C2=CC=C(C=C2)OC)O)[2H] |
SMILES canonique |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
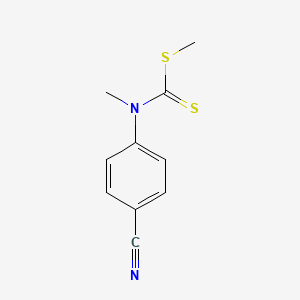
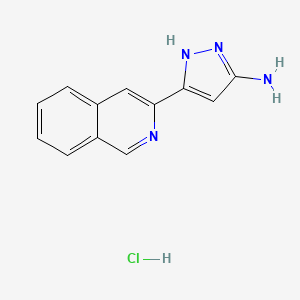

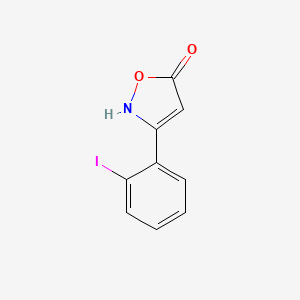

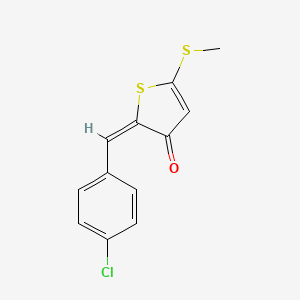

![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

